4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-a-D-galactopyranoside

Description

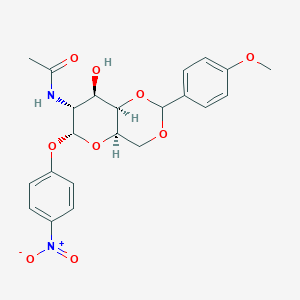

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-α-D-galactopyranoside (CAS 59868-86-9) is a chromogenic substrate widely used in enzymology and glycobiology. Its structure includes:

- Galactopyranoside backbone: Modified with a 4-nitrophenyl group for colorimetric detection.

- 4,6-O-p-methoxybenzylidene protection: Enhances stability and modulates enzymatic hydrolysis .

- 2-Acetamido group: Critical for enzyme recognition, particularly for α-N-acetylgalactosaminidase (α-NAGA) and related glycosidases .

Its primary application lies in quantifying enzyme activity via hydrolysis, releasing 4-nitrophenol (measurable at 405 nm) .

Properties

IUPAC Name |

N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9/c1-12(25)23-18-19(26)20-17(11-30-21(33-20)13-3-7-15(29-2)8-4-13)32-22(18)31-16-9-5-14(6-10-16)24(27)28/h3-10,17-22,26H,11H2,1-2H3,(H,23,25)/t17-,18-,19-,20+,21?,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOEPAZQRIWDZCE-JPMMBXSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556783 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59868-86-9 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-[(4-methoxyphenyl)methylidene]-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-p-methoxybenzylidene-α-D-galactopyranoside (commonly referred to as 4-NP-α-D-GalNAc) is a synthetic compound widely used in biochemical research, particularly in enzyme assays and carbohydrate chemistry. This compound serves as a chromogenic substrate that can be hydrolyzed by specific enzymes, releasing 4-nitrophenol, which can be quantified spectrophotometrically. This article explores the biological activity of this compound, focusing on its enzymatic interactions, applications in research, and relevant case studies.

- Molecular Formula : C22H24N2O9

- Molecular Weight : 460.4 g/mol

- CAS Number : 59868-86-9

The compound is characterized by its methoxybenzylidene protection, which enhances its stability and specificity towards enzymatic cleavage.

Enzyme Substrate for Glycosidases

4-NP-α-D-GalNAc is primarily utilized as a substrate for various glycosidases, including β-N-acetylhexosaminidases. The cleavage of this substrate results in the release of yellow 4-nitrophenol, allowing for easy quantification of enzyme activity.

Kinetic Parameters

The kinetic behavior of the substrate has been studied extensively:

- Maximum Velocity (Vmax) :

- Michaelis Constant (Km) :

These values indicate that the substrate is efficiently hydrolyzed by the enzyme without significant product inhibition effects, making it a reliable choice for enzyme assays .

Applications in Research

- Enzyme Inhibition Studies : The compound is used to assess the inhibitory effects of various compounds on glycosidase activity.

- Substrate Specificity Determination : It aids in determining the specificity of different glycosidases towards various substrates.

- Carbohydrate Chemistry : The regioselective enzymatic transesterification and transglycosylation reactions involving this compound highlight its relevance in carbohydrate synthesis.

Case Study 1: Chemo-Enzymatic Production

A study demonstrated the chemo-enzymatic production of 4-NP-α-D-GalNAc from an anomeric mixture of derivatives. The process involved enzyme hydrolysis followed by high-performance liquid chromatography (HPLC) analysis to separate and quantify products. This method showcased the utility of the compound in synthesizing specific sugar derivatives .

Case Study 2: Enzyme Assays

In a series of enzyme assays, researchers evaluated the activity of β-N-acetylhexosaminidase using 4-NP-α-D-GalNAc as a substrate. The results indicated high specificity and sensitivity for detecting enzyme activity, with consistent results across multiple trials .

Data Summary Table

| Substrate | Specific Enzyme Activity (U/mg) ± SD |

|---|---|

| 4NP-β-GalNAc | 422 ± 17 |

| 4NP-β-GlcNAc | 135.3 ± 5.5 |

| 2NP-β-GalNAc | 417 ± 17 |

| 2NP-β-GlcNAc | 156.6 ± 6.7 |

| 4MU-β-GalNAc | 97.1 ± 4.6 |

This table summarizes the specific enzyme activities associated with various nitrophenyl derivatives, highlighting the effectiveness of each substrate in enzymatic reactions .

Scientific Research Applications

Enzyme Substrate for Glycosidases

4-NP-Gal is primarily utilized as a substrate for various glycosidases, particularly in the study of enzyme kinetics and mechanisms. Its structure allows for effective hydrolysis by enzymes such as:

- N-acetyl-β-D-glucosaminidase : This enzyme cleaves the compound, releasing p-nitrophenol, which can be quantitatively measured using spectrophotometry. This property is crucial for studying enzyme activity and inhibition .

Colorimetric Assays

The release of p-nitrophenol upon enzymatic cleavage of 4-NP-Gal enables its use in colorimetric assays. The intensity of the yellow color produced correlates with the concentration of the enzyme present, making it a valuable tool for:

- Quantitative analysis of enzyme activity : Researchers can determine enzyme kinetics and inhibition profiles by measuring absorbance at 400 nm .

Substrate Specificity Studies

Researchers have employed 4-NP-Gal to investigate the substrate specificity of various glycosidases. By comparing the hydrolysis rates of different substrates, scientists can infer structural preferences and catalytic mechanisms of these enzymes.

Case Study 1: N-acetyl-β-D-glucosaminidase Activity Measurement

A study conducted by researchers aimed to measure the activity of N-acetyl-β-D-glucosaminidase using 4-NP-Gal as a substrate. The researchers found that the reaction rate was directly proportional to enzyme concentration, confirming its utility in kinetic studies. The results indicated that this substrate could effectively differentiate between active and inactive enzyme forms, providing insights into enzyme regulation mechanisms .

Case Study 2: Inhibition Studies

In another investigation, scientists explored potential inhibitors of N-acetyl-β-D-glucosaminidase using 4-NP-Gal. By introducing various compounds into the reaction mixture, they assessed their inhibitory effects based on changes in absorbance. This approach allowed for the identification of promising lead compounds for drug development targeting glycosidase-related diseases .

Comparison with Similar Compounds

Structural Differences and Enzyme Specificity

Key structural variations among analogs influence enzyme specificity and kinetic behavior:

Key Observations :

- The methoxybenzylidene group in the main compound reduces hydrolysis rates by ~30% compared to non-protected analogs but improves stability under acidic conditions (pH 3.0–5.0) .

- The 2-acetamido group is essential for binding to enzymes like α-NAGA, as shown by competitive inhibition studies .

Preparation Methods

Benzylidene Protection of Hydroxyl Groups

The 4,6-O-p-methoxybenzylidene acetal is introduced early to block the 4- and 6-hydroxyl positions. This is achieved using p-methoxybenzaldehyde in the presence of zinc chloride or camphorsulfonic acid (CSA) as a catalyst. For example:

-

Reaction conditions : 80°C, anhydrous DMF, 12–24 hours.

-

Yield : 50–75%, depending on the catalyst.

The choice of catalyst significantly impacts efficiency. Zinc chloride provides moderate yields (~60%), while CSA improves yields to 70–75% by minimizing side reactions.

Installation of the 2-Acetamido Group

Reductive Amination

The 2-amino group is introduced via reductive amination of a ketose intermediate. Key steps include:

-

Oxidation of the 2-hydroxyl to a ketone using Dess-Martin periodinane .

-

Treatment with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) .

Challenges :

Acetylation

The free amino group is acetylated using acetic anhydride in pyridine, achieving >95% conversion.

Glycosylation with 4-Nitrophenyl Group

The α-D-galactopyranoside is coupled to 4-nitrophenol via glycosylation. Two primary methods are employed:

Mitsunobu Reaction

Reagents :

Schmidt Trichloroacetimidate Method

Reagents :

-

4-Nitrophenyl trichloroacetimidate

-

BF₃·OEt₂ as a promoter

Conditions : Dichloromethane, -20°C, 2 hours.

Yield : 55–65%, with α-selectivity >90%.

Deprotection and Final Isolation

Removal of Methoxybenzylidene Group

The acetal is cleaved using 80% aqueous acetic acid at 60°C for 1 hour.

Purification

Crude products are purified via:

-

Silica gel chromatography (hexane/ethyl acetate gradients).

Synthetic Optimization and Challenges

Solvent Systems

Catalytic vs. Stoichiometric Reagents

Contradictions in Reported Yields

-

Mitsunobu reactions : Yields vary widely (30–60%) depending on the purity of DIAD.

-

Azide reductions : Hydrogen sulfide provides higher yields (80–90%) compared to triphenylphosphine (60–70%).

Analytical Validation

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

-

Purity : >98% achieved using C18 columns (acetonitrile/water mobile phase).

Q & A

(Basic) What are the primary applications of this compound in glycobiology research, and how is its enzymatic hydrolysis quantified experimentally?

This compound serves as a chromogenic substrate for α-D-galactosidases and related enzymes. Its 4-nitrophenyl group releases a yellow-colored 4-nitrophenolate ion upon hydrolysis, enabling spectrophotometric quantification (typically at 405 nm). Key experimental parameters include:

- pH optimization : Activity assays are typically performed near pH 4.0–4.5 for galactosidases, as deviations reduce catalytic efficiency .

- Temperature control : Reactions are conducted at 37°C to mimic physiological conditions.

- Substrate concentration : Kinetic studies use 0.1–5 mM substrate, with initial rate measurements to avoid product inhibition .

Methodological Note: Pre-incubate the enzyme with buffer for 5–10 minutes before adding the substrate to ensure stable reaction conditions.

(Advanced) How do regioselective protection strategies (e.g., benzylidene/acetyl groups) influence the synthesis of this compound, and what contradictions exist in reported yields?

The synthesis involves multi-step regioselective protection:

Benzylidene protection : The 4,6-O-p-methoxybenzylidene group is introduced first to block the 4- and 6-hydroxyls of galactose, leveraging acid-catalyzed acetal formation. Reported yields vary from 50% to 75%, depending on the catalyst (e.g., CSA vs. TsOH) .

Acetamido group installation : The 2-amino group is introduced via reductive amination (e.g., using NaBH₃CN) followed by acetylation. Contradictions arise in the choice of reducing agents: some protocols report side reactions (e.g., over-reduction) when using BH₃·THF .

Nitrophenyl glycosylation : Mitsunobu conditions (DIAD/PPh₃) or Schmidt trichloroacetimidate methods are used for coupling. Discrepancies in stereochemical outcomes (α/β ratios) are noted when using different promoters .

(Advanced) How can NMR spectroscopy resolve ambiguities in the stereochemistry of the benzylidene protecting group and acetamido configuration?

Critical NMR assignments include:

- Benzylidene protons : The acetal proton (δ 5.3–5.5 ppm, J = 4–6 Hz) and aromatic protons (δ 7.3–7.8 ppm) confirm regioselectivity. NOESY correlations between H-4 and the benzylidene group validate the 4,6-protection .

- Acetamido group : The NH resonance (δ 6.1–6.3 ppm, J = 8–9 Hz) and acetamido methyl (δ 2.0–2.1 ppm) confirm 2-deoxy-2-acetamido substitution. COSY and HSQC distinguish between α/β anomers via H-1 coupling constants (Jα = 3–4 Hz; Jβ = 7–8 Hz) .

Contradiction Alert: Some studies report anomalous downfield shifts for H-3 due to hydrogen bonding with the benzylidene group, complicating assignments .

(Basic) What purification techniques are most effective for isolating this compound from reaction mixtures?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:3 to 1:1) to separate acetylated intermediates. For polar final products, CH₂Cl₂/MeOH (95:5) improves resolution .

- Crystallization : Recrystallize from ethanol/water (70:30) to remove unreacted 4-nitrophenol. Crystallinity is enhanced by slow cooling (-20°C overnight) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% TFA) resolve stereoisomeric impurities. Retention times typically range 12–15 minutes .

(Advanced) How do structural modifications (e.g., p-methoxybenzylidene vs. benzylidene) impact enzyme binding kinetics and substrate specificity?

Comparative studies show:

- p-Methoxybenzylidene : Increases steric bulk, reducing hydrolysis rates by α-galactosidases by 30–40% compared to unsubstituted benzylidene derivatives. However, it enhances selectivity for fungal vs. mammalian enzymes (Kₐₜ/Kₘ ratio increases by 2-fold) .

- Acetamido group : Critical for mimicking natural substrates (e.g., blood group antigens). Removal of the 2-acetamido group abolishes binding to human α-galactosidase A, as shown by SPR assays (K_D > 1 mM vs. 0.2 mM for native substrate) .

Methodological Insight: Use isothermal titration calorimetry (ITC) to quantify enthalpy changes during enzyme-substrate interactions, resolving conflicting Kₘ values in literature .

(Advanced) What strategies mitigate competing side reactions (e.g., acyl migration or benzylidene ring-opening) during synthesis?

- Acyl migration : Minimize by using low temperatures (0–5°C) during acetylations and avoiding prolonged storage of intermediates. TLC monitoring (heptane/acetone 3:7) detects migration products (Rf = 0.52 vs. 0.43 for desired product) .

- Benzylidene stability : Use anhydrous conditions (molecular sieves) during glycosylation. Acidic workup (0.1 M HCl) selectively cleaves benzylidene without affecting acetamido groups .

- Stereochemical control : Employ Hanessian-Hullar conditions (NIS/TfOH) for β-selective glycosylation, achieving >90% β-anomer purity .

(Basic) How is this compound validated as a substrate for novel α-galactosidase isoforms, and what controls are essential?

Validation involves:

Enzyme kinetics : Measure Vₘₐₓ and Kₘ using Lineweaver-Burk plots. Compare to established substrates (e.g., 4-nitrophenyl α-D-galactopyranoside) to confirm specificity .

Inhibitor controls : Include 1-deoxygalactonojirimycin (10 µM) to verify α-galactosidase-specific hydrolysis.

HPLC-MS analysis : Confirm the product (4-nitrophenol) by m/z 139.01 (negative ion mode) and quantify using external calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.